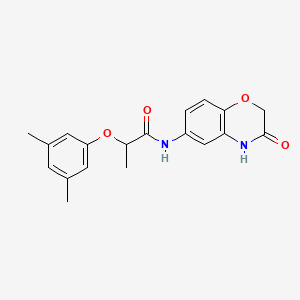![molecular formula C15H10BrN3O2 B11330808 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11330808.png)
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core linked to a 1,2,5-oxadiazole ring substituted with a 4-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 4-bromobenzohydrazide with 4-nitrobenzoic acid, followed by cyclization and subsequent amidation. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
化学反応の分析
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Formation of reduced derivatives with different chemical reactivity.
Hydrolysis: Formation of 4-bromobenzoic acid and 1,2,5-oxadiazol-3-ylamine.
科学的研究の応用
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Research: It is used as a molecular probe to study biological pathways and interactions, particularly those involving oxidative stress and enzyme inhibition.
作用機序
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes involved in cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating oxidative stress pathways and inhibiting key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)benzamide: Similar structure but lacks the oxadiazole ring.
4-(4-bromophenyl)-1,2,5-oxadiazole: Similar structure but lacks the benzamide moiety.
N-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of both the benzamide and oxadiazole moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C15H10BrN3O2 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC名 |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-8-6-10(7-9-12)13-14(19-21-18-13)17-15(20)11-4-2-1-3-5-11/h1-9H,(H,17,19,20) |
InChIキー |
LJFPTTISTDRIBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330727.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330733.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11330744.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B11330751.png)
![3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330760.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11330763.png)
![2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11330769.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11330777.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330785.png)

![{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11330794.png)
![7-(2,4-dimethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330802.png)
![2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11330803.png)
![7-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11330818.png)
